molecular formula C23H26N4O8 B15497253 Nocardicin C CAS No. 59511-12-5

Nocardicin C

货号: B15497253
CAS 编号: 59511-12-5
分子量: 486.5 g/mol
InChI 键: CWTCWGGPTVMMLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nocardicin C is a monocyclic β-lactam compound and a key intermediate in the biosynthesis of the nocardicin family of antibiotics, which are produced by the actinomycete Nocardia uniformis . As a foundational member of the monobactam subclass, it provides researchers with a crucial tool for studying the construction and modification of the β-lactam ring, a structure central to a vast class of antibiotics . Its primary research value lies in its role as the immediate biosynthetic precursor to the more potent Nocardicin A . Studies involving the inactivation of the cytochrome P450 NocL have demonstrated that this mutant strain fails to produce Nocardicin A and instead accumulates this compound, unequivocally confirming its position in the pathway . This makes this compound an essential standard and investigational molecule for research focused on enzymatic N-oxidation, specifically the formation of the critical syn-oxime moiety present in Nocardicin A . Furthermore, it serves as a critical model compound for exploring non-ribosomal peptide synthetase (NRPS) mechanisms in the generation of complex natural products, particularly those containing unusual residues like 4-hydroxyphenylglycine . Researchers utilize this compound to probe the mechanisms of β-lactam ring formation, a process that in the nocardicin pathway occurs in cis and involves a unique catalytic histidine residue (H790) within the NRPS termination module . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

CAS 编号

59511-12-5

分子式

C23H26N4O8

分子量

486.5 g/mol

IUPAC 名称

2-amino-4-[4-[1-amino-2-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid

InChI

InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)

InChI 键

CWTCWGGPTVMMLT-UHFFFAOYSA-N

规范 SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)O)N)N

产品来源

United States

相似化合物的比较

Structural and Functional Differences

This compound and isothis compound are stereoisomers differing at the C-9′ position of the homoseryl side chain. This epimerization is catalyzed by NocJ, which converts this compound to isothis compound (and vice versa) during biosynthesis .

  • Enzymatic Regulation: Deletion of nocJ halts Nocardicin A production but retains isonocardicin A, highlighting the critical role of stereochemistry in bioactivity .

Comparison with Nocardicin A and Nocardicin G

Structural Features

Compound Key Structural Features Molecular Weight Bioactivity
This compound Tripeptide core (D-Hpg, L-Ser, L-Hpg) + homoseryl side chain; lacks oxime ~500 Da* Biosynthetic intermediate
Nocardicin A Oxime group at C-8′; homoseryl side chain with C-9′ (S)-configuration 500.46 Da Active against Gram-negative bacteria
Nocardicin G Simplest nocardicin; tripeptide core (D,L,D-stereochemistry); no homoseryl side chain ~400 Da* Precursor to Nocardicin A

*Exact molecular weights for this compound and G are inferred from biosynthetic studies .

Broader Comparison with Other β-Lactams

Monocyclic vs. Bicyclic β-Lactams

Feature This compound Penicillins/Cephalosporins Aztreonam
Ring Structure Monocyclic Bicyclic (thiazolidine + β-lactam) Monocyclic
Synthesis NRPS-mediated Ribosomal + Penicillin-binding proteins Synthetic
β-Lactamase Resistance Moderate (Nocardicin A) Susceptible High

Mechanistic Insights

  • NRPS Domains: The β-lactam ring in this compound is formed by the NRPS condensation domain NocB-C5, which generates an α,β-unsaturated thioester intermediate . This mechanism contrasts with fungal β-lactam synthases (e.g., isopenicillin N synthase) .

Research Findings and Implications

  • Epimerase Activity: NocJ represents a new class of PLP-dependent epimerases critical for nocardicin bioactivity .
  • Resistance Mechanisms: The monocyclic structure of this compound/A confers partial resistance to β-lactamases, though less than synthetic analogs like aztreonam .
  • Unresolved Questions: The exact timing of oxidation steps (C-9′ inversion vs. oxime formation) in this compound/A biosynthesis remains unclear .

常见问题

Q. What are the key structural and biosynthetic features of nocardicin C that distinguish it from other β-lactam antibiotics?

this compound is structurally characterized by a tripeptide backbone derived from two units of p-hydroxy-L-phenylglycine (L-pHPG) and one unit of L-Ser, assembled via nonribosomal peptide synthetases (NRPSs) NocA and NocB . Unlike classical β-lactams, its monocyclic structure lacks the fused ring system, which impacts its antibacterial activity and stability. Biosynthetically, the NRPS system involves five modules across NocA and NocB, forming a pentapeptide precursor that is later truncated to the tripeptide core .

Q. What experimental methodologies are commonly employed to analyze this compound production and structural modifications?

High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA)-based mobile phases is standard for detecting this compound and related metabolites. Gradient elution (e.g., 94:6 to 60:40 aqueous:organic phase over 40 minutes) and UV detection at 272 nm enable precise quantification . For biosynthetic studies, heterologous expression of NRPS modules and ATP/PPi exchange assays are critical for validating substrate specificities of adenylation (A) domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity predictions for adenylation domains (e.g., A2) in this compound biosynthesis?

Discrepancies arise when bioinformatic tools (e.g., NRPSpredictor2) fail to align with experimental ATP/PPi exchange data. For A2, low-confidence predictions (e.g., L-Arg or L-Orn) require combinatorial approaches:

  • In vitro assays : Use purified A2 domains with candidate amino acids (e.g., L-Arg, L-Orn) and measure PPi release .
  • Gene knockout studies : Delete A2 in N. uniformis and analyze intermediates via LC-MS to infer substrate incorporation .
  • Structural modeling : Compare A2 active-site residues with known NRPS structures to identify binding pocket constraints .

Q. What experimental evidence supports the hypothesis of a pentapeptide precursor in this compound biosynthesis, and how does this reconcile with the final tripeptide structure?

In vivo mutagenesis of all five NRPS modules (NocA and NocB) abolished this compound production, confirming their indispensability . This implies a pentapeptide intermediate, which undergoes enzymatic truncation. Proposed mechanisms include:

  • Post-assembly modification : Hydrolysis or oxidative cleavage by unidentified tailoring enzymes.
  • Dual-function NRPS domains : A thioesterase (TE) domain in NocB may catalyze selective release of the tripeptide . Current gaps include identifying the truncation enzymes and characterizing their kinetics.

Q. How can researchers optimize heterologous expression systems to study this compound biosynthesis in non-native hosts?

Challenges include poor solubility of NRPS modules and missing chaperones (e.g., MbtH-like proteins). Methodological solutions:

  • Co-expression of MbtH : Enhances adenylation domain activity, as shown in E. coli systems .
  • Modular cloning : Split NRPS genes into smaller operons to reduce metabolic burden .
  • Inducible promoters : Use T7 or arabinose-inducible systems to control timing of enzyme expression .
  • LC-MS monitoring : Track intermediates in real-time to troubleshoot bottlenecks .

Q. What role does the this compound-9′ isomerase play in stereochemical configuration, and how can its activity be quantified?

The isomerase (likely encoded by nocL) mediates epimerization at the C-9′ position, critical for bioactivity. To quantify activity:

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase and compare peak ratios .
  • Isotope labeling : Feed 13C^{13}\text{C}-L-Ser to cultures and track label incorporation via NMR .
  • Enzyme kinetics : Purify recombinant isomerase and measure kcat/Kmk_{\text{cat}}/K_m with synthetic substrates .

Methodological Guidance for Experimental Design

Q. How should researchers design mutagenesis experiments to probe NRPS module function in this compound biosynthesis?

  • Targeted mutagenesis : Replace active-site residues (e.g., Asp in A3 domain) with Ala to disrupt substrate activation .
  • Complementation assays : Introduce wild-type genes in trans to rescue this compound production in knockout strains .
  • Multi-omics integration : Pair mutagenesis with transcriptomics/proteomics to identify compensatory pathways .

Q. What statistical and reproducibility criteria are essential when reporting HPLC or LC-MS data for this compound?

  • Technical replicates : Analyze samples in triplicate to calculate mean ± SD .
  • Internal standards : Spike samples with deuterated this compound analogs to correct for ionization efficiency .
  • Column calibration : Use certified reference materials to validate retention times and resolution .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。